2-Fluoro-5-formylbenzonitrile

Description

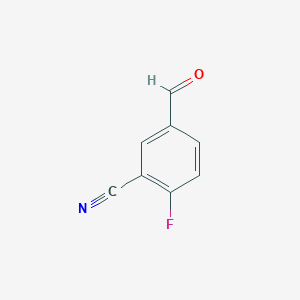

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRJTLODZILCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377772 | |

| Record name | 2-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-22-5 | |

| Record name | 2-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-formylbenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical industry. The document details its physicochemical properties, safety and handling protocols, and extensive experimental procedures for its synthesis and its conversion to the PARP inhibitor, Olaparib (B1684210). A central focus is placed on the biochemical pathways associated with Olaparib, offering insights for researchers in drug discovery and development.

Introduction

This compound, also known as 3-Cyano-4-fluorobenzaldehyde, is a substituted benzonitrile (B105546) derivative. Its primary significance lies in its role as a crucial building block in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[3] This guide aims to provide a detailed technical resource for professionals working with this compound, from laboratory-scale synthesis to its application in the development of life-saving therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 218301-22-5 | [4] |

| Molecular Formula | C₈H₄FNO | [4] |

| Molecular Weight | 149.12 g/mol | [4] |

| Appearance | White to light orange to green powder/crystal | |

| Melting Point | 80-84 °C (lit.) | [4][5] |

| Boiling Point | 211.9 °C at 760 mmHg (Predicted) | |

| Density | 1.25±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol. | [6] |

| InChI Key | MOFRJTLODZILCR-UHFFFAOYSA-N | [4] |

| SMILES | FC1=C(C=C(C=O)C=C1)C#N |

The safe handling of this compound is paramount in a laboratory and manufacturing setting. Table 2 outlines the key safety information, including hazard and precautionary statements.

Table 2: Safety and Hazard Information for this compound

| Category | Information | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be conducted in a well-ventilated area or a fume hood. |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent use in the synthesis of Olaparib.

Synthesis of this compound

There are multiple reported routes for the synthesis of this compound. A common laboratory-scale method involves the cyanation of 3-bromo-4-fluorobenzaldehyde (B1265969).

Protocol 1: Synthesis from 3-bromo-4-fluorobenzaldehyde [5]

-

Reaction Setup: In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide (CuCN).

-

Reaction Conditions: Heat the reaction mixture to 170 °C and stir overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add an appropriate amount of diatomaceous earth and stir.

-

Filter the mixture.

-

To the filtrate, add 400 mL of water and 500 mL of ethyl acetate (B1210297).

-

Separate the organic layer and wash it twice with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid. The reported yield is approximately 76.1%.[5]

Synthesis of Olaparib from this compound

The synthesis of Olaparib from this compound is a multi-step process. A representative synthetic route is outlined below, based on information from various patents.[8][9][10]

Step 1: Wittig-type Reaction

This step involves a reaction between this compound and a phosphonium (B103445) ylide derived from (3-oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate (B84403) to form 2-fluoro-5-((3-oxo-3H-isobenzofuran-1-ylidene)methyl)benzonitrile.[9]

Step 2: Hydrolysis and Ring Opening

The product from Step 1 is hydrolyzed with a base, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[9]

Step 3: Amide Coupling

The benzoic acid intermediate is then coupled with 1-(cyclopropylcarbonyl)piperazine. This is typically achieved using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile.[10]

Step 4: Final Product Isolation and Purification

The final product, Olaparib, is isolated and purified, often by recrystallization, to achieve high purity.[8]

Analytical Characterization

The characterization of this compound is crucial to confirm its identity and purity. While specific, detailed experimental parameters are not consistently reported across public literature, the following outlines the general procedures for common analytical techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Expected ¹H NMR Spectrum (Predicted in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm).[11]

-

Expected ¹³C NMR Spectrum: The spectrum will show signals for the eight carbon atoms in the molecule, including the characteristic signals for the nitrile and carbonyl carbons.

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[12]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Expected Spectrum: The IR spectrum will show characteristic absorption bands for the functional groups present, including the C≡N stretch of the nitrile group, the C=O stretch of the aldehyde, and C-F and aromatic C-H and C=C stretching vibrations.[11]

3.3.3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Instrumentation: Various types of mass spectrometers can be used.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.12 g/mol ), along with fragmentation patterns that can help confirm the structure. A reported MS (ESI) shows a peak at m/z 150 (M+1).[5]

Signaling Pathways and Mechanism of Action

This compound's primary importance stems from its use in synthesizing Olaparib. Understanding the mechanism of action of Olaparib is therefore critical for researchers in drug development.

PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[13] PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[13] When PARP is inhibited by Olaparib, SSBs accumulate. During DNA replication, these unrepaired SSBs can lead to the formation of more lethal DNA double-strand breaks (DSBs).[13]

In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[1] The combination of PARP inhibition (preventing SSB repair) and a deficient HR pathway (preventing DSB repair) leads to a massive accumulation of DNA damage, genomic instability, and ultimately, cancer cell death. This concept is known as synthetic lethality .[14]

Immunomodulatory Effects

Recent studies have shown that beyond its direct cytotoxic effects on cancer cells, Olaparib can also modulate the tumor microenvironment and stimulate an anti-tumor immune response. The accumulation of DNA damage caused by PARP inhibition can lead to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This, in turn, results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can enhance the recruitment and activation of immune cells, such as T cells, to the tumor.

Conclusion

This compound is a vital chemical intermediate with a well-defined role in the synthesis of the groundbreaking anti-cancer drug, Olaparib. This guide has provided a comprehensive technical overview of its properties, synthesis, and the biochemical pathways it ultimately influences. For researchers and professionals in drug development, a thorough understanding of this compound and its applications is essential for the continued advancement of targeted cancer therapies. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for both practical laboratory work and conceptual understanding of the therapeutic mechanisms at play.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN114907234B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. 218301-22-5|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. This compound 218301-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]

- 9. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 10. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Olaparib? [synapse.patsnap.com]

A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzaldehyde, also known as 2-fluoro-5-formylbenzonitrile, is a key aromatic building block in organic synthesis. Its unique trifunctional nature, featuring cyano, fluoro, and aldehyde groups, makes it a valuable intermediate in the preparation of complex heterocyclic compounds. This technical guide provides an in-depth overview of the physical and chemical properties of 3-Cyano-4-fluorobenzaldehyde, detailed experimental protocols for its synthesis, and its significant application in the pharmaceutical industry, particularly as a crucial precursor to the PARP inhibitor Olaparib (B1684210).

Physicochemical Properties

3-Cyano-4-fluorobenzaldehyde is a white to yellow solid under standard conditions.[1] Its core physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄FNO | [2] |

| Molecular Weight | 149.12 g/mol | [2] |

| Appearance | White to yellow powder/solid | [1] |

| Melting Point | 80-84 °C | [3] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

Table 2: Spectroscopic and Analytical Data

While detailed spectral analyses are proprietary to manufacturers, the expected characteristics are as follows. A publicly available FTIR spectrum can be found on SpectraBase.[4]

| Data Type | Expected Characteristics/Available Data |

| ¹H NMR | Signals corresponding to the aldehydic proton and the aromatic protons of the 1,2,4-trisubstituted benzene (B151609) ring. |

| ¹³C NMR | Distinct peaks for the carbonyl carbon of the aldehyde, the cyano carbon, and the aromatic carbons. |

| ¹⁹F NMR | A signal corresponding to the single fluorine atom on the aromatic ring. |

| FTIR | Characteristic absorption bands for the nitrile (-C≡N), aldehyde (-CHO), and C-F functional groups.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (149.12 g/mol ), with fragmentation patterns showing the loss of functional groups. MS(ESI): 150(M+1, 100%).[5] |

| CAS Number | 218301-22-5 |

Synthesis of 3-Cyano-4-fluorobenzaldehyde

The primary and most documented synthetic route to 3-Cyano-4-fluorobenzaldehyde is through a cyanation reaction of 3-bromo-4-fluorobenzaldehyde (B1265969).[5][6] This reaction, a nucleophilic aromatic substitution, replaces the bromine atom with a cyano group using a cyanide source, typically cuprous cyanide.

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde

This protocol is adapted from documented laboratory procedures.[5][7]

Materials:

-

3-bromo-4-fluorobenzaldehyde

-

Cuprous cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth (Celite)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

1L Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a 1L round-bottom flask, dissolve 100g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[5]

-

To this solution, add 50.6g (0.56 mol) of cuprous cyanide.[5]

-

Heat the reaction mixture to 170°C with continuous stirring and maintain for 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5][7]

-

After the reaction is complete, cool the mixture to 80°C. Add an appropriate amount of diatomaceous earth and stir for 1 hour at this temperature.[5][7]

-

Cool the mixture to room temperature and filter to remove the diatomaceous earth and solid byproducts.[5]

-

Transfer the filtrate to a separatory funnel and partition it between 400 mL of water and 500 mL of ethyl acetate.[5]

-

Separate the organic layer and wash it twice with deionized water.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

-

The resulting crude residue is then purified by recrystallization from a mixed solvent system of petroleum ether and ethyl acetate to yield 3-Cyano-4-fluorobenzaldehyde as a pale yellow solid.[5]

Expected Yield: Approximately 76.1%.[5]

Applications in Drug Development

3-Cyano-4-fluorobenzaldehyde is a critical intermediate in the synthesis of several pharmaceutical compounds. Its most notable application is in the production of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6] Olaparib is approved for the treatment of certain types of cancers, particularly those with BRCA1 or BRCA2 mutations.[8]

The synthesis of Olaparib involves a multi-step process where 3-Cyano-4-fluorobenzaldehyde is a key starting material for the construction of the core phthalazinone scaffold of the drug.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Cyano-4-fluorobenzaldehyde | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]

- 8. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the pharmaceutical industry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][2][3] |

| CAS Number | 218301-22-5 | [1][3] |

| Melting Point | 80-84 °C | [4][] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [4] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [4] |

| Appearance | White to light orange powder or crystalline powder | [4][6][7] |

| Purity | ≥97% | [1][3] |

| Solubility | Chloroform, Methanol | [4] |

| InChI Key | MOFRJTLODZILCR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C#N)F | [2] |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a fluorine atom, a cyano group (-C≡N), and a formyl group (-CHO).

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the cyanation of a brominated benzaldehyde (B42025) derivative.[1][8]

Reaction: 3-bromo-4-fluorobenzaldehyde (B1265969) reacts with cuprous cyanide (CuCN) in a suitable solvent under heating to yield this compound.[1][8]

Detailed Methodology:

-

Reactant Preparation: Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).[8]

-

Reaction Initiation: Add cuprous cyanide (CuCN) to the solution.[8]

-

Heating: Heat the reaction mixture to 170°C with stirring and maintain for an extended period (e.g., overnight).[8]

-

Work-up and Purification:

-

Cool the reaction mixture.

-

Add celite and stir.

-

Filter the mixture.

-

The filtrate is then subjected to an aqueous work-up using water and ethyl acetate (B1210297).[8]

-

The organic phase is washed, dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated.[8]

-

The crude product is purified by recrystallization from a solvent mixture such as petroleum ether and ethyl acetate to yield the final product as a pale yellow solid.[8]

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds.[1][8] Notably, it is utilized in the preparation of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[1][9] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in treating cancers with specific DNA repair pathway deficiencies, such as those with BRCA mutations.[10] The synthesis of Olaparib intermediates from this compound highlights its significance in the development of modern oncology treatments.[6][8]

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways directly modulated by this compound itself. Its primary role described in the scientific literature is that of a chemical building block for the synthesis of more complex, pharmacologically active molecules. The biological activity and signaling pathway interactions are characteristic of the final drug products, such as Olaparib, rather than this intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound [chembk.com]

- 6. This compound CAS 218301-22-5 [homesunshinepharma.com]

- 7. 397940050 [thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 218301-22-5 [chemicalbook.com]

- 10. CN114907234B - Preparation method of this compound - Google Patents [patents.google.com]

Solubility and stability of 2-Fluoro-5-formylbenzonitrile

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-formylbenzonitrile

Introduction

This compound, with CAS number 218301-22-5, is a substituted benzonitrile (B105546) derivative that serves as a key intermediate in the synthesis of various organic compounds, notably in the pharmaceutical industry.[1][2][3][4] It is utilized in the preparation of heterocyclic compounds, including PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib.[2][3][][6] Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is critical for researchers and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of this compound. It includes detailed experimental protocols for assessing these properties and outlines potential degradation pathways.

Physicochemical Properties

This compound is a white to light yellow powder or crystalline solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄FNO | [1][7][8] |

| Molecular Weight | 149.12 g/mol | [7][8] |

| Appearance | White to yellow powder/solid | [1][2] |

| Melting Point | 80-84 °C (lit.) | [1][2][3][] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [1][9] |

| Density | 1.25 - 1.265 g/cm³ (Predicted) | [1][2] |

| CAS Number | 218301-22-5 | [1][10][11] |

Solubility Profile

The solubility of this compound is a key factor in its handling, reaction kinetics, and purification. Based on available data, it is generally soluble in common organic solvents and insoluble in water.

Table 2: Qualitative Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [1][9][12] |

| Methanol | Soluble | [1][9] |

| Ethanol | Soluble | [12] |

| Diethyl Ether | Soluble | [12] |

| Water | Insoluble | [12] |

Stability and Storage

Understanding the stability of this compound is essential for maintaining its purity and integrity during storage and handling.

General Stability

The compound is stable under recommended storage conditions.[11] It should be stored in a tightly closed container in a dry, well-ventilated place, kept in the dark.[9][10][13]

Incompatible Materials and Conditions to Avoid

To prevent degradation, the compound should be kept away from incompatible substances and adverse conditions.

Table 3: Incompatibilities and Conditions to Avoid

| Category | Incompatible Materials / Conditions | Reference(s) |

| Chemicals | Strong oxidizing agents, strong acids, strong alkalis, strong reducing agents. | [11][14] |

| Conditions | Direct light, moisture, excess heat. | [11][13] |

Hazardous Decomposition Products

Under fire conditions, the compound may decompose to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][11]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on its functional groups (aldehyde, nitrile) under hydrolytic or oxidative stress.

-

Hydrolysis: The nitrile group can undergo hydrolysis, first to an amide (2-fluoro-5-formylbenzamide) and subsequently to a carboxylic acid (2-fluoro-5-formylbenzoic acid). This can be catalyzed by strong acids or bases.

-

Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 3-cyano-4-fluorobenzoic acid.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical intermediates like this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol describes a general method for assessing solubility in various solvents.[15][16][17]

Objective: To determine the qualitative and quantitative solubility of the compound at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer and/or shaker bath

-

Temperature-controlled environment

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Qualitative Assessment:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the selected solvent in 0.2 mL increments, vortexing for 30 seconds after each addition.

-

Visually observe if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (Shake-Flask Method):

-

Add an excess amount of the compound (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 2 mL). This ensures a saturated solution is formed.

-

Seal the vial and place it in a shaker bath at a constant temperature (25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and take the supernatant, or filter it through a syringe filter (ensure the filter material is compatible with the solvent).

-

Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration.

-

Calculate the solubility in mg/mL or mol/L.

-

Caption: Experimental workflow for determining solubility.

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[18][19][20]

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

HCl and NaOH solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Methodology:

-

Preparation of Samples: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid and Base Hydrolysis:

-

To separate aliquots of the stock solution, add equal volumes of 1 M HCl and 1 M NaOH, respectively.

-

Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them (acid with base, base with acid), and dilute to the target concentration for analysis.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with 3% hydrogen peroxide.

-

Store at room temperature and monitor at various time points (e.g., 2, 6, 24 hours).

-

Dilute samples for analysis as needed.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 105 °C) for 24 hours.[21]

-

Also, expose a solution sample to heat (e.g., 60 °C).

-

After exposure, dissolve/dilute the samples appropriately and analyze.

-

-

Photolytic Degradation:

-

Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples (wrapped in aluminum foil) in the same environment to serve as dark controls.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Assess the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Caption: Workflow for a forced degradation (stability) study.

References

- 1. This compound [chembk.com]

- 2. This compound CAS 218301-22-5 [homesunshinepharma.com]

- 3. This compound | 218301-22-5 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 218301-22-5 [amp.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. file.medchemexpress.eu [file.medchemexpress.eu]

- 12. China this compoundï¼CAS# 218301-22-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 13. 218301-22-5|this compound|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. quora.com [quora.com]

- 18. gmpsop.com [gmpsop.com]

- 19. japsonline.com [japsonline.com]

- 20. humiditycontrol.com [humiditycontrol.com]

- 21. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-5-formylbenzonitrile

An In-depth Whitepaper on the Discovery, Synthesis, and Pivotal Role of 2-Fluoro-5-formylbenzonitrile in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 218301-22-5), a critical intermediate in the synthesis of high-value pharmaceuticals, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib (B1684210). This document details the compound's discovery and historical context, its physicochemical properties, and various patented and published synthetic routes. Detailed experimental protocols for key synthetic methodologies are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide employs Graphviz diagrams to visually articulate complex reaction pathways, offering researchers, scientists, and drug development professionals a thorough resource for understanding and utilizing this important chemical entity.

Introduction

This compound, also known as 3-Cyano-4-fluorobenzaldehyde, is a substituted benzonitrile (B105546) derivative that has gained significant prominence in the pharmaceutical industry. Its unique trifunctional molecular architecture, featuring a nitrile, a fluoro, and an aldehyde group, makes it a versatile and highly reactive building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for sequential and regioselective reactions, a desirable characteristic in multi-step organic synthesis.

The primary driver for the extensive investigation and process development of this compound has been its role as a key intermediate in the manufacturing of Olaparib. Olaparib is a groundbreaking PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1 and BRCA2 mutations. The history of this compound is therefore intrinsically linked to the development timeline of this important therapeutic agent.

Discovery and History

The discovery of this compound is not attributed to a singular, serendipitous event but rather to the targeted needs of medicinal chemistry programs aimed at developing PARP inhibitors. While the exact first synthesis in a laboratory setting is not prominently documented in publicly available literature, its importance emerged with the process development of Olaparib.

The timeline of its emergence into the scientific and patent literature aligns with the intensive research and development phase of Olaparib in the late 2000s and early 2010s. Patents filed around this period, such as WO2012071684A1, describe the synthesis of PARP inhibitors and explicitly detail methods for preparing this compound as a crucial starting material.[1] These early disclosures in the patent literature mark the compound's establishment as a valuable commodity in the synthesis of this new class of anti-cancer drugs.

Subsequent patents, including CN114907234B and US20026339099B1, have focused on optimizing the synthesis of this compound, aiming for improved yields, milder reaction conditions, and the avoidance of highly toxic reagents, reflecting its growing industrial importance.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 218301-22-5 | |

| Molecular Formula | C₈H₄FNO | |

| Molecular Weight | 149.12 g/mol | |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 80-84 °C | [4] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [4] |

| Density | 1.26 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Methanol | [6] |

| SMILES | N#Cc1cc(C=O)ccc1F | |

| InChIKey | MOFRJTLODZILCR-UHFFFAOYSA-N |

Synthetic Routes and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported in the literature and patents. These methods vary in their starting materials, reagents, and reaction conditions, each presenting distinct advantages and disadvantages.

Route 1: Cyanation of a Brominated Precursor

This is one of the most commonly cited methods for the synthesis of this compound. The general approach involves the bromination of 4-fluorobenzaldehyde (B137897) followed by a cyanation reaction.

Step 1: Preparation of 3-Bromo-4-fluorobenzaldehyde

-

To a solution of 4-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.

-

The reaction mixture is heated to reflux and monitored by TLC or HPLC until the starting material is consumed.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization or column chromatography.

Step 2: Preparation of this compound [7]

-

In a round-bottom flask, 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) is dissolved in N-methyl-2-pyrrolidone (NMP) (400 mL).

-

Cuprous cyanide (CuCN) (50.6g, 0.56 mol) is added to the solution.

-

The reaction mixture is heated to 170 °C and stirred overnight.

-

After cooling to room temperature, diatomaceous earth is added, and the mixture is stirred.

-

The mixture is filtered, and the filtrate is partitioned between ethyl acetate (B1210297) and water.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid.

-

Yield: 76.1%[7]

-

MS (ESI): 150 (M+1, 100%)[7]

Route 2: Oxidation of a Methyl or Halomethyl Precursor

An alternative strategy involves the oxidation of a methyl or halomethyl group at the 5-position of a 2-fluorobenzonitrile (B118710) derivative.

Step 1: Bromination of 2-Fluoro-5-methylbenzonitrile

-

2-Fluoro-5-methylbenzonitrile is dissolved in a non-polar solvent such as carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

-

The mixture is heated to reflux under irradiation with a UV lamp to facilitate benzylic bromination.

-

The reaction is monitored until completion. The succinimide (B58015) byproduct is filtered off, and the solvent is evaporated to yield crude 5-(bromomethyl)-2-fluorobenzonitrile.

Step 2: Oxidation to this compound

-

The crude 5-(bromomethyl)-2-fluorobenzonitrile is subjected to hydrolysis and oxidation. This can be achieved through various methods, such as the Sommelet reaction or by using oxidizing agents like manganese dioxide or potassium permanganate (B83412) under controlled conditions.

-

A patent (CN114907234B) describes an oxidation step of an intermediate II to the target product with a yield of 65-75%.[2]

Route 3: Direct Formylation of 2-Fluorobenzonitrile

A more direct approach involves the introduction of the formyl group onto the 2-fluorobenzonitrile backbone.

Step 1: Synthesis of Intermediate I

-

o-Fluorobenzonitrile, an aldehyde (e.g., paraformaldehyde), a halide (e.g., sodium chloride), and a catalyst (e.g., zinc chloride) are reacted under acidic conditions (e.g., sulfuric acid).

Step 2: Hydrolysis to Intermediate II

-

The intermediate I obtained from the previous step is hydrolyzed, typically in an alkaline aqueous solution.

Step 3: Oxidation to this compound

-

The intermediate II is oxidized to the final product. A specific example involves cooling and stirring the crude intermediate II in dichloromethane, followed by the portion-wise addition of pyridinium (B92312) chlorochromate (PCC).

-

The reaction is stirred at room temperature and monitored by HPLC.

-

Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is recrystallized from toluene.

-

Yield: 65%

-

Purity: >97%

Role in the Synthesis of Olaparib

This compound is a cornerstone in the synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, a key intermediate for Olaparib.[7][8] The aldehyde group of this compound participates in a crucial carbon-carbon bond-forming reaction to construct the core structure of the subsequent intermediate.

As outlined in patent WO2017191562A1, this compound reacts with a stabilized in situ phosphorus ylide intermediate (derived from 2-formyl benzoic acid and diethyl phosphite) in a Wittig-type reaction.[9] The resulting product is then hydrolyzed and reacted with hydrazine hydrate to form the key benzoic acid intermediate for Olaparib.

Conclusion

This compound has transitioned from a niche chemical to a pivotal intermediate in the pharmaceutical industry, largely due to its indispensable role in the synthesis of Olaparib. The historical development of this compound is a testament to the process of chemical optimization driven by the demands of modern drug manufacturing. The various synthetic routes, each with its own set of advantages, provide a flexible toolkit for chemists. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation in the synthesis and application of this important molecule.

References

- 1. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]

- 2. CN114907234B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 4. This compound [chembk.com]

- 5. 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price [bailongpharm.net]

- 6. This compound | 218301-22-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]

2-Fluoro-5-formylbenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylbenzonitrile is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a nitrile moiety, provides multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the synthetic applications of this compound, with a particular focus on its role in the construction of complex heterocyclic scaffolds and its application in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 218301-22-5 |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 80-84 °C |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the cyanation of a brominated precursor.

Synthesis from 3-Bromo-4-fluorobenzaldehyde (B1265969)

A widely used laboratory and industrial scale synthesis involves the reaction of 3-bromo-4-fluorobenzaldehyde with a cyanide source, such as copper(I) cyanide.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde [1]

-

To a solution of 3-bromo-4-fluorobenzaldehyde (10.0 g, 0.05 mol) in N-methyl-2-pyrrolidone (NMP, 40 mL) is added copper(I) cyanide (5.0 g, 0.055 mol).

-

The resulting mixture is heated at 170 °C for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to 80 °C, and Celite (10.0 g) is added. The mixture is stirred for 1 hour at this temperature.

-

The mixture is then cooled to room temperature and partitioned between ethyl acetate (B1210297) (250 mL) and water.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to afford this compound.

Applications in Organic Synthesis

The presence of three distinct functional groups makes this compound a versatile precursor for a wide array of organic molecules, particularly in the synthesis of heterocyclic compounds.

Synthesis of Phthalazinone Derivatives: The Olaparib Core

One of the most significant applications of this compound is as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[2] The synthesis involves a condensation reaction followed by cyclization.

Caption: Synthesis of the Olaparib phthalazinone core.

Experimental Protocol: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile [3][4]

-

Step 1: Condensation: A solution of (±)-3-dimethoxyphosphoryl-3H-2-benzofuran-1-one (5.30 g, 21.9 mmol) and this compound (3.00 g, 19.9 mmol) in tetrahydrofuran (B95107) (60 mL) is cooled to 0 °C. Triethylamine (3.10 mL, 21.9 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred. Upon completion, the solvent is removed under reduced pressure. The resulting residue is slurried in water, filtered, washed, and dried to yield the condensation product.

-

Step 2: Cyclization: To a stirred suspension of the condensation product in water is added aqueous sodium hydroxide (B78521) with subsequent heating. The reaction mixture is then cooled, and hydrazine hydrate is added. The mixture is stirred until the reaction is complete as indicated by TLC. The mixture is cooled to ambient temperature and acidified to pH 4. The resulting suspension is filtered, washed, and dried to afford the phthalazinone product.

PARP Signaling Pathway

PARP inhibitors like Olaparib are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. PARP enzymes play a crucial role in DNA single-strand break repair. Inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. In cancer cells with faulty homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.

Caption: Simplified PARP signaling pathway and the effect of PARP inhibitors.

Hydrolysis to 2-Fluoro-5-formylbenzoic acid

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid, providing another versatile intermediate for further synthetic transformations.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic acid [5]

-

A mixture of this compound (30.0 g, 201.2 mmol) and concentrated hydrochloric acid (500.0 mL) is heated at reflux for 16 hours under an argon atmosphere.

-

Upon cooling to room temperature, a white precipitate forms.

-

The solid is collected by filtration, washed with water, and then dissolved in ethyl acetate.

-

The ethyl acetate solution is washed with brine, dried over magnesium sulfate, and concentrated in vacuo to afford 2-fluoro-5-formylbenzoic acid as a white solid.

Formation of Oximes

The aldehyde functionality can undergo standard carbonyl chemistry, such as the formation of oximes upon reaction with hydroxylamine.

Experimental Protocol: Synthesis of 2-Fluoro-5-(hydroxyiminomethyl)benzonitrile [6]

-

This compound is reacted with hydroxylammonium chloride in a suitable solvent.

-

The reaction mixture is stirred at room temperature until completion.

-

The product can be isolated by standard workup procedures, typically involving extraction and purification by crystallization or chromatography.

Potential Synthetic Transformations

The reactivity of the functional groups in this compound opens up possibilities for a variety of other synthetic transformations. While specific, detailed protocols for the following reactions with this particular substrate are not extensively reported, generalized procedures for similar aromatic aldehydes and nitriles can be adapted.

Reductive Amination

The formyl group is a prime candidate for reductive amination, allowing for the introduction of various amine substituents.

Generalized Protocol for Reductive Amination:

-

To a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), the desired primary or secondary amine is added.

-

A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is then added portion-wise.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the product is isolated through an appropriate workup and purification procedure.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation.

Generalized Protocol for Wittig Reaction:

-

A phosphonium (B103445) salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the ylide.

-

A solution of this compound in the same solvent is added to the ylide solution, typically at a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched, and the product is isolated and purified, often by chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

Knoevenagel Condensation

The aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds, leading to the formation of a new carbon-carbon double bond.

Generalized Protocol for Knoevenagel Condensation:

-

This compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) are dissolved in a suitable solvent (e.g., ethanol, toluene).

-

A catalytic amount of a base (e.g., piperidine, triethylamine) is added.

-

The mixture is heated, often with azeotropic removal of water, until the reaction is complete.

-

The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, or by a suitable workup and purification method.

Synthesis of Heterocycles

The combination of the aldehyde and nitrile functionalities makes this compound an excellent precursor for various heterocyclic systems, including but not limited to:

-

Quinazolines: By reacting with a source of ammonia (B1221849) or primary amines, followed by cyclization.

-

Pyridines and Pyrimidines: Through multicomponent reactions involving various C-C-C and N-C-N fragments.

The specific reaction conditions for these transformations would need to be optimized based on the desired target molecule.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, making it a key intermediate in the synthesis of complex organic molecules, most notably the PARP inhibitor Olaparib. The reactivity of its formyl, nitrile, and fluoro-substituted aromatic ring provides a rich platform for the development of novel synthetic methodologies and the construction of diverse molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals. This guide has provided an overview of its synthesis and reactivity, highlighting its significant potential for further exploration and application in the field of organic chemistry.

References

- 1. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. US20050059663A1 - Phthalazinone derivatives - Google Patents [patents.google.com]

- 5. WO2003051877A1 - 2-substituted pyrrolo[2.1-a]isoquinolines against cancer - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Versatile Role of 2-Fluoro-5-formylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-formylbenzonitrile has emerged as a pivotal building block in medicinal chemistry, most notably for its integral role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This technical guide provides an in-depth exploration of the potential applications of this versatile intermediate. It consolidates current knowledge on its use in the development of potent and selective therapeutic agents, with a primary focus on PARP inhibitors. This document furnishes researchers with detailed experimental protocols, quantitative biological data from preclinical studies, and a comprehensive overview of the relevant signaling pathways. The aim is to serve as a critical resource for scientists and professionals engaged in the discovery and development of novel therapeutics, facilitating the advancement of innovative drug candidates.

Introduction

This compound is a substituted benzonitrile (B105546) derivative characterized by the presence of a fluorine atom, a formyl group, and a nitrile group on the benzene (B151609) ring.[1][2] This unique combination of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of complex heterocyclic compounds.[][4] The electron-withdrawing nature of the nitrile and formyl groups, combined with the electronic properties of the fluorine atom, influences the molecule's reactivity and its utility in various chemical transformations.

The most prominent application of this compound in medicinal chemistry is as a key starting material for the synthesis of the PARP inhibitor Olaparib.[5][6] PARP inhibitors represent a significant advancement in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] Beyond its role in the synthesis of Olaparib, the structural motif of this compound is being explored for the development of other novel therapeutic agents.

This guide will delve into the known applications of this compound, with a detailed focus on its use in the synthesis of PARP inhibitors. It will also explore its potential for the creation of other classes of biologically active molecules.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. A common and effective method involves the cyanation of a brominated benzaldehyde (B42025) derivative.

Experimental Protocol: Synthesis from 3-bromo-4-fluorobenzaldehyde (B1265969)

This protocol details the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde via a Rosenmund-von Braun reaction.[7]

Materials:

-

3-bromo-4-fluorobenzaldehyde

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[7]

-

Add 50.6 g (0.56 mol) of copper(I) cyanide to the solution.[7]

-

Heat the reaction mixture to 170°C with stirring and maintain overnight.[7]

-

Cool the mixture to room temperature and add a suitable amount of diatomaceous earth, then stir.[7]

-

Filter the mixture.

-

To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.[7]

-

Separate the organic phase and wash it twice with water.[7]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

-

Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield this compound as a pale yellow solid.[7]

Expected Yield: Approximately 76.1%[7]

Applications in the Synthesis of PARP Inhibitors

The primary and most well-documented application of this compound is in the synthesis of PARP inhibitors. These targeted therapies have revolutionized the treatment of certain cancers.

The PARP Signaling Pathway in DNA Repair and Cancer

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[8] PARP1, the most abundant member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes and transfers chains of poly (ADP-ribose) (PAR) to itself and other nuclear proteins, a process called PARylation. This PARylation acts as a signal to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.[8]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. When PARP is inhibited, these SSBs are not repaired and can lead to the collapse of replication forks during cell division, resulting in the formation of DSBs. In normal cells, these DSBs can be repaired by the functional HR pathway. However, in BRCA-mutant cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality.

Synthesis of Phthalazinone-based PARP Inhibitors

This compound is a key precursor for the synthesis of phthalazinone-based PARP inhibitors, including Olaparib and its analogues. The formyl group provides a reactive handle for elaboration into the core heterocyclic structure.

References

The Synthetic Keystone: A Technical Guide to 2-Fluoro-5-formylbenzonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-formylbenzonitrile, a critical building block in modern medicinal chemistry. While direct biological activity data for its derivatives are not extensively reported in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of potent, biologically active molecules. This document will focus on its synthesis, chemical properties, and its pivotal application in the development of targeted therapeutics, such as the PARP inhibitor Olaparib.

Chemical Properties and Data

This compound is a versatile aromatic compound featuring a nitrile, a formyl group, and a fluorine atom. These functional groups provide a rich scaffold for a variety of chemical transformations, making it a valuable starting material in multi-step organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO | [1][2] |

| Molecular Weight | 149.12 g/mol | [1][2] |

| CAS Number | 218301-22-5 | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 83-87 °C | [3] |

| Purity | ≥97% | [4] |

| SMILES | O=Cc1cc(C#N)c(F)cc1 | [1] |

| InChIKey | MOFRJTLODZILCR-UHFFFAOYSA-N | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a crucial first step for its subsequent use in drug synthesis. Several methods have been reported, with a common route involving the cyanation of a brominated benzaldehyde (B42025) derivative.

Protocol 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde (B1265969)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Cuprous cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate

-

Diatomaceous earth (optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-fluorobenzaldehyde in a suitable solvent such as DMF or NMP.[5]

-

Add cuprous cyanide to the solution.[5]

-

Heat the reaction mixture to reflux (typically around 150-170 °C) and maintain stirring overnight.[5]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the mixture is difficult to filter, add a small amount of diatomaceous earth and stir.

-

Filter the mixture to remove insoluble copper salts.

-

To the filtrate, add ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer contains the desired product.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a crystalline solid.[5]

Application in the Synthesis of Olaparib

This compound is a crucial intermediate in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2][6] The formyl and nitrile groups of the molecule are sequentially modified to construct the final complex structure of the drug.

The following diagram illustrates the synthetic pathway from this compound to a key intermediate of Olaparib.

Caption: Synthetic pathway from this compound to an Olaparib precursor.

Signaling Pathways and Mechanism of Action

As this compound is primarily a synthetic intermediate, it does not have a direct, well-characterized biological mechanism of action or a specific signaling pathway that it modulates. Its utility is in enabling the synthesis of molecules like Olaparib, which in turn have a defined pharmacological effect.

Olaparib functions as a PARP inhibitor. PARP enzymes are critical for DNA repair, particularly single-strand break repair. In cancer cells with mutations in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The following diagram illustrates the general workflow for evaluating the biological activity of a final compound synthesized from a this compound derivative.

Caption: General workflow for evaluating the biological activity of synthesized compounds.

References

- 1. This compound | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. CN114907234B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a benzonitrile (B105546) derivative used in the synthesis of various heterocyclic compounds, including PARP inhibitors for medical research.[][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄FNO | [4][5][6] |

| Molecular Weight | 149.12 g/mol | [4][5][6] |

| Appearance | White to yellow/orange to green powder/crystal | [5][7] |

| Melting Point | 80-84 °C (lit.) | [][2][3][5][7] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [5][7] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Methanol | [][5][7] |

| CAS Number | 218301-22-5 | [4][6][8][9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][8][9] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][8][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][8][9] |

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8][9]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8][9] Contaminated clothing should be removed and laundered before reuse.[8][9]

-

Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid breathing dust.[8][9][11]

Handling Procedures

-

Avoid all personal contact, including inhalation.[8]

-

Do not eat, drink, or smoke when using this product.[8][9][11]

-

Wash hands and any exposed skin thoroughly after handling.[8][9][11]

-

Avoid formation of dust and aerosols.[11]

-

Keep containers securely sealed when not in use.[8]

Storage Conditions

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[8][10]

-

Protect containers from physical damage.[8]

First-Aid and Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[10][11] |

Fire-Fighting Measures

-

The substance is non-combustible, but containers may burn.[8]

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[8]

-

Hazardous Combustion Products: May emit poisonous fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen cyanide.[8][10][11]

-

Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10][11] Cool fire-exposed containers with water spray from a protected location.[8]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Clear the area of personnel and move upwind.[8]

-

Alert the fire brigade and inform them of the location and nature of the hazard.[8]

-

Wear breathing apparatus and protective gloves.[8]

-

Prevent spillage from entering drains or water courses.[8][9][12][13]

-

Contain the spill with sand, earth, or vermiculite.[8]

-

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][8][9]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[12]

-

Ecological Information: Do not let the product enter drains.[11][12][13] Further ecological data is limited.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[9][10]

Experimental and Workflow Diagrams

The following diagrams illustrate the logical flow of safety and handling procedures for this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Emergency response flowchart for spills and personal exposure.

References

- 2. This compound | 218301-22-5 [chemicalbook.com]

- 3. 2-Fluoro-5-Formyl-benzonitrile - Protheragen [protheragen.ai]

- 4. This compound | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. China this compoundï¼CAS# 218301-22-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Fluoro-5-formylbenzonitrile (and its Synonyms like 4-Fluoro-3-cyanobenzaldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document covers its chemical identity, physical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies.

Chemical Identity and Synonyms

This compound is an aromatic organic compound characterized by the presence of fluoro, formyl, and cyano functional groups attached to a benzene (B151609) ring. Due to the substitution pattern, it is also known by several synonyms.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Systematic Name | 4-Fluoro-3-cyanobenzaldehyde[1][2][3][4] |

| Other Synonyms | 3-Cyano-4-fluorobenzaldehyde[1][3][5][6][7], Benzonitrile, 2-fluoro-5-formyl-[2][6][7] |

| CAS Number | 218301-22-5[1][2][4][6][7][8][9][10][11][12] |

| Molecular Formula | C₈H₄FNO[1][2][3][4][6][7][8][11][12] |

| Molecular Weight | 149.12 g/mol [1][2][6][8][10][11][12] |

| InChI | 1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H |

| InChIKey | MOFRJTLODZILCR-UHFFFAOYSA-N |

| SMILES | N#Cc1cc(C=O)ccc1F[11] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [5][12] |

| Melting Point | 80-84 °C | [2][9][10][12] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [9][13] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [9][13] |

| Purity | >97% to ≥99.0% | [8][11][12][14] |

| Storage | 2-8°C, under nitrogen | [7][11] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials, desired scale, and safety considerations.

Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde (B1265969)

This is a common and frequently cited method for the preparation of this compound.[8][9][15][16]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-bromo-4-fluorobenzaldehyde in N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagent: Add cuprous cyanide (CuCN) to the solution.

-

Reaction Conditions: Heat the mixture to 170°C and stir overnight.[15]

-

Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed, dried, and concentrated.[15]

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, to yield a pale yellow solid.[15]

Method 2: Oxidation of a Dihalomethyl Intermediate

An alternative route involves the formylation of o-fluorobenzonitrile followed by oxidation.[14]

Experimental Protocol:

-

Formylation: React o-fluorobenzonitrile with an aldehyde and a halide source under acidic conditions with a catalyst to form an intermediate.

-

Hydrolysis: The resulting intermediate is hydrolyzed to a benzyl (B1604629) alcohol derivative.

-